N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique adamantyl and nitrophenoxy groups
Preparation Methods
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps. The starting materials often include adamantane derivatives and nitrophenoxybenzenesulfonyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of advanced materials with specialized properties.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, affecting the compound’s overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
- N-[1-(1-adamantyl)propyl]-4-methoxybenzenesulfonamide
- N-[1-(1-adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide
These compounds share the adamantyl and benzenesulfonamide core but differ in their substituents. The presence of different functional groups can significantly alter their chemical properties and potential applications. This compound is unique due to its nitrophenoxy group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-2-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-33(30,31)23-9-7-22(8-10-23)32-21-5-3-20(4-6-21)27(28)29/h3-10,17-19,24,26H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPROJFPTGNDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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